

Chlorodimethylphosphine: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Chlorodimethylphosphine**

Cat. No.: **B1581527**

[Get Quote](#)

Abstract

Chlorodimethylphosphine ((CH₃)₂PCI) is a highly reactive and versatile organophosphorus compound that serves as a critical building block in modern organic and medicinal chemistry. Its pivotal role as a precursor to a wide array of dimethylphosphino-containing molecules, particularly phosphine ligands, has established it as an indispensable tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, and reactivity of **chlorodimethylphosphine**. Emphasis is placed on its application in the synthesis of specialized phosphine ligands for metal-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical synthesis. Detailed, field-proven protocols for its synthesis and subsequent reactions are presented, alongside a thorough discussion of the causality behind experimental choices and necessary safety precautions. This guide is intended to equip researchers with the authoritative grounding and practical insights required to effectively and safely utilize **chlorodimethylphosphine** in their synthetic endeavors.

Introduction: The Significance of the Dimethylphosphino Moiety

The dimethylphosphino group ((CH₃)₂) is a fundamental structural unit in a vast number of organophosphorus compounds that have found applications ranging from catalysis to materials science. In the realm of drug discovery and development, the introduction of phosphorus-containing moieties can significantly modulate a molecule's physicochemical properties,

including its polarity, lipophilicity, and metabolic stability. Furthermore, tertiary phosphines are a critical class of ligands in homogeneous catalysis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds that are ubiquitous in pharmaceutical agents[1][2].

Chlorodimethylphosphine is the primary and most direct precursor for the introduction of the dimethylphosphino group. The high reactivity of its phosphorus-chlorine bond allows for facile nucleophilic substitution, making it an ideal electrophile for the synthesis of a diverse range of tertiary phosphines and other organophosphorus compounds. This guide will delve into the essential technical details of **chlorodimethylphosphine**, providing a comprehensive resource for its effective application in the laboratory.

Core Properties of Chlorodimethylphosphine

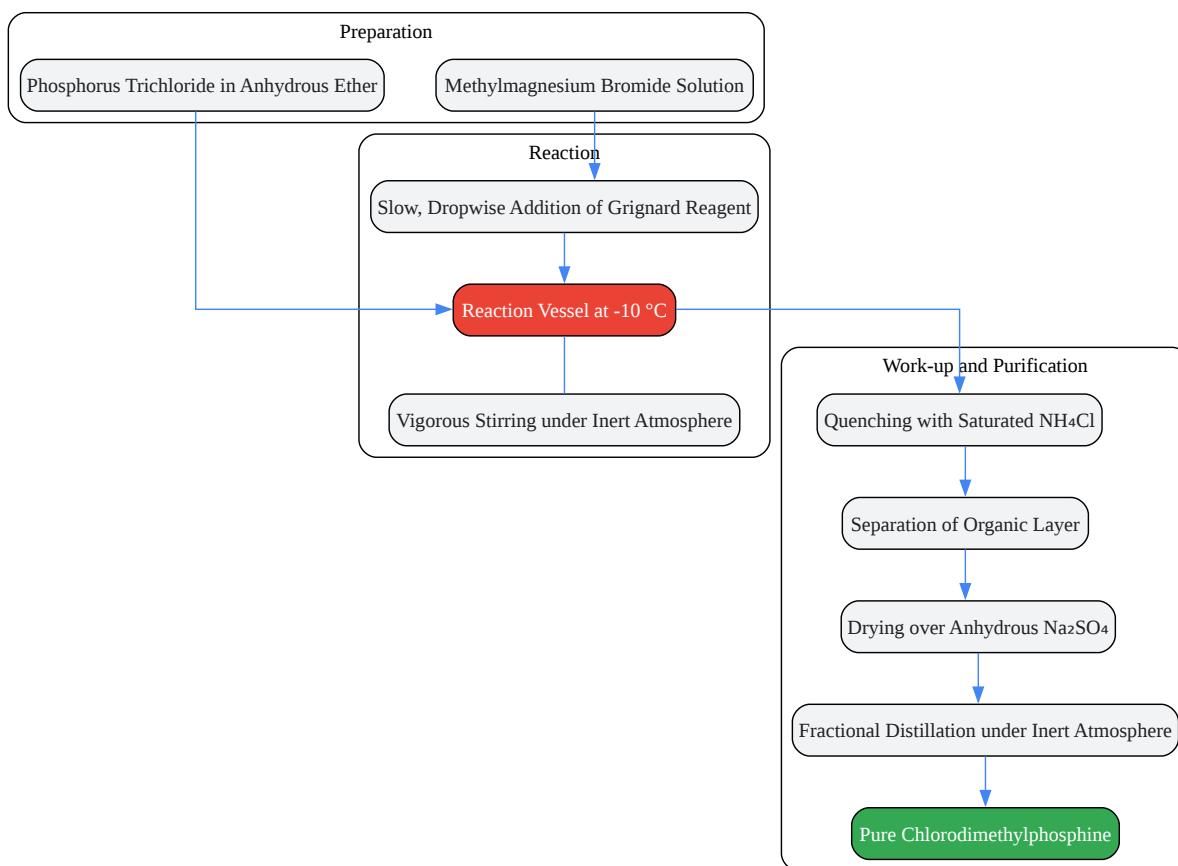
A thorough understanding of the physicochemical properties of **chlorodimethylphosphine** is paramount for its safe handling and successful application in synthesis.

Property	Value	Source
Molecular Formula	C ₂ H ₆ ClP	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	96.496 g/mol	--INVALID-LINK--
CAS Registry Number	811-62-1	--INVALID-LINK--, --INVALID-LINK--
Appearance	Colorless to yellow fuming liquid	--INVALID-LINK--
Boiling Point	76.1 °C (169.0 °F; 349.2 K)	--INVALID-LINK--
Melting Point	-4 to 0 °C	--INVALID-LINK--
Density	1.22 g/cm ³	ChemWhat
Solubility	Reacts violently with water; soluble in many organic solvents	--INVALID-LINK--
Synonyms	Dimethylchlorophosphine, Dimethylphosphinous chloride, (CH ₃) ₂ PCI	--INVALID-LINK--, --INVALID-LINK--

Spectroscopic Data

The unequivocal identification of **chlorodimethylphosphine** relies on a combination of spectroscopic techniques.

Technique	Key Features	Source
¹ H NMR	A doublet in the upfield region, characteristic of methyl protons coupled to a phosphorus nucleus.	--INVALID-LINK--
³¹ P NMR	A characteristic chemical shift that is highly dependent on the solvent and concentration. The typical range for trivalent phosphorus compounds of this type is broad but distinct.	--INVALID-LINK--, --INVALID-LINK--
GC-MS	Molecular ion peak (M ⁺) at m/z 96, with characteristic fragmentation patterns.	--INVALID-LINK--


Synthesis of Chlorodimethylphosphine: A Detailed Protocol

The synthesis of **chlorodimethylphosphine** is most commonly achieved through the reaction of phosphorus trichloride (PCl₃) with a methylating agent, typically a methyl Grignard reagent. This method allows for the stepwise substitution of the chlorine atoms on the phosphorus center. Precise control of stoichiometry is crucial to maximize the yield of the desired dichlorinated product and minimize the formation of byproducts such as methylphosphonous dichloride (CH₃PCl₂) and trimethylphosphine ((CH₃)₃P).

Underlying Principles and Causality

The reaction proceeds via a nucleophilic substitution at the phosphorus center. The methyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃. The reaction is highly exothermic and must be performed at low temperatures to ensure selectivity and prevent runaway reactions. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is critical as it is necessary to solvate the Grignard reagent and facilitate the reaction.

Experimental Workflow: Synthesis of Chlorodimethylphosphine

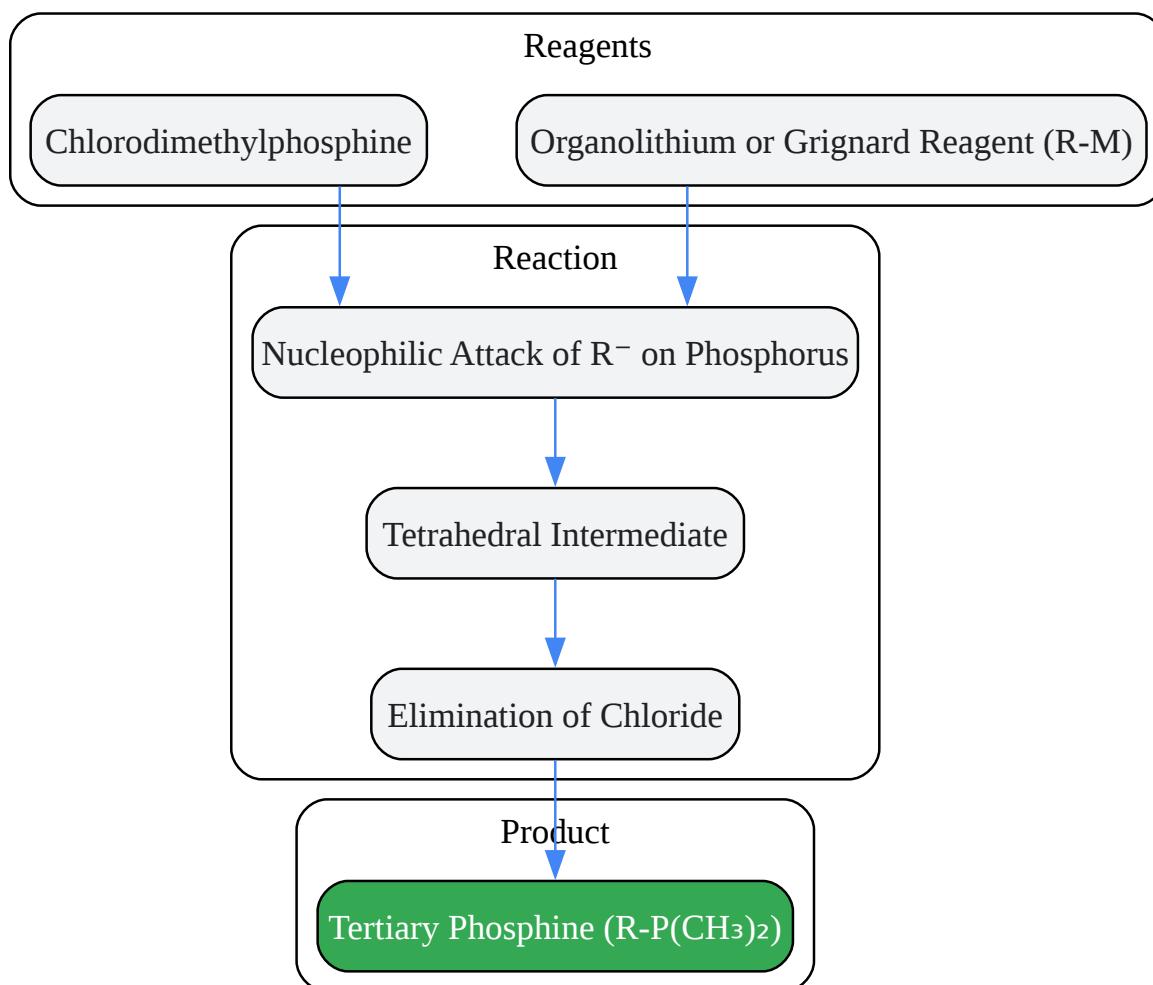
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **chlorodimethylphosphine**.

Step-by-Step Protocol

Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) due to the moisture and air sensitivity of the reagents and product. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

- Preparation:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet, place a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether.
 - Cool the flask to -10 °C using an ice-salt bath.
- Reaction:
 - Slowly add a solution of methylmagnesium bromide (2.0 equivalents) in diethyl ether to the stirred solution of phosphorus trichloride via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 0 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
- Work-up and Purification:
 - Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and dry over anhydrous sodium sulfate.


- Filter the solution under an inert atmosphere and remove the solvent by distillation.
- Purify the crude product by fractional distillation under an inert atmosphere to yield pure **chlorodimethylphosphine**.

Key Reactions and Applications in Drug Development

The primary utility of **chlorodimethylphosphine** in the context of drug development lies in its role as a precursor to tertiary phosphine ligands. These ligands are crucial for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are routinely employed in the synthesis of active pharmaceutical ingredients (APIs)[2][3].

Synthesis of Tertiary Phosphine Ligands

The reaction of **chlorodimethylphosphine** with organometallic reagents, such as Grignard or organolithium reagents, is a standard and efficient method for the synthesis of tertiary phosphines[4]. This nucleophilic substitution reaction allows for the introduction of a wide variety of organic substituents at the phosphorus center.

[Click to download full resolution via product page](#)

Caption: General mechanism for tertiary phosphine synthesis.

Protocol: Synthesis of a Tertiary Arylphosphine Ligand

This protocol provides a representative example of the synthesis of a tertiary arylphosphine ligand, which could be employed in palladium-catalyzed cross-coupling reactions.

Safety Precaution: Organolithium reagents are highly pyrophoric and must be handled with extreme care under an inert atmosphere.

- Preparation of the Aryllithium Reagent:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the corresponding aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.
- Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the aryllithium reagent.
- Reaction with **Chlorodimethylphosphine**:
 - In a separate flame-dried Schlenk flask, dissolve **chlorodimethylphosphine** (1.0 equivalent) in anhydrous diethyl ether or THF and cool to -78 °C.
 - Slowly transfer the freshly prepared aryllithium solution to the **chlorodimethylphosphine** solution via a cannula.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by the slow addition of degassed water.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired tertiary arylphosphine ligand.

Safety and Handling

Chlorodimethylphosphine is a hazardous chemical that requires strict safety protocols for its handling.

- Pyrophoric: It can ignite spontaneously on contact with air.

- Water Reactive: It reacts violently with water, releasing flammable and toxic gases.
- Corrosive: It can cause severe burns to the skin and eyes.
- Toxicity: It is harmful if inhaled or absorbed through the skin.

Handling Procedures:

- Always handle **chlorodimethylphosphine** in a well-ventilated fume hood.
- Work under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.
- Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and safety goggles.
- Ensure that a fire extinguisher suitable for chemical fires (e.g., dry powder) and a safety shower/eyewash station are readily accessible.
- Quench any residual **chlorodimethylphosphine** in reaction vessels or on equipment carefully with a non-protic solvent like isopropanol before cleaning with water.

Conclusion

Chlorodimethylphosphine is a cornerstone reagent in organophosphorus chemistry, offering a direct and efficient route to a wide range of valuable dimethylphosphino-containing compounds. Its significance in the synthesis of phosphine ligands for metal-catalyzed cross-coupling reactions directly impacts the field of drug discovery and development, enabling the construction of complex molecular architectures that are central to modern pharmaceuticals. A comprehensive understanding of its properties, coupled with meticulous adherence to safe handling protocols and the application of robust synthetic procedures, will empower researchers to harness the full potential of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction [organic-chemistry.org]
- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chlorodimethylphosphine: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581527#chlorodimethylphosphine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com